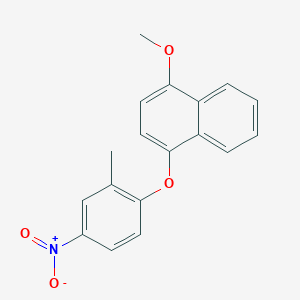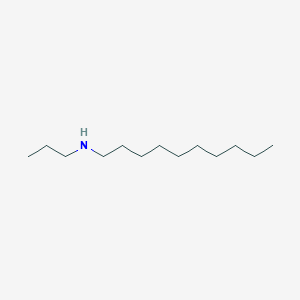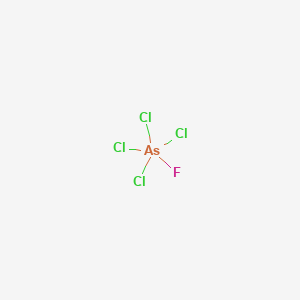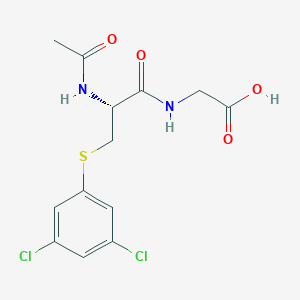
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of glycine and cysteine, incorporating an acetyl group and a dichlorophenyl moiety, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- typically involves multiple steps, starting with the protection of amino and carboxyl groups of glycine and cysteine. The acetylation of cysteine is achieved using acetic anhydride under controlled conditions. The dichlorophenyl group is introduced through a substitution reaction using 3,5-dichlorophenyl chloride. The final step involves the coupling of the protected glycine and acetylated cysteine derivatives, followed by deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- involves its interaction with specific molecular targets. The acetyl and dichlorophenyl groups can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as a precursor for the synthesis of bioactive molecules, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and mucolytic agent.
Glycine Conjugates: Various glycine derivatives used in biochemical studies.
Dichlorophenyl Derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
Glycine, N-(N-acetyl-S-(3,5-dichlorophenyl)-L-cysteinyl)- is unique due to its combined structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
86674-65-9 |
|---|---|
分子式 |
C13H14Cl2N2O4S |
分子量 |
365.2 g/mol |
IUPAC名 |
2-[[(2R)-2-acetamido-3-(3,5-dichlorophenyl)sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14Cl2N2O4S/c1-7(18)17-11(13(21)16-5-12(19)20)6-22-10-3-8(14)2-9(15)4-10/h2-4,11H,5-6H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1 |
InChIキー |
LWBVLVWVCZSJSM-NSHDSACASA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC1=CC(=CC(=C1)Cl)Cl)C(=O)NCC(=O)O |
正規SMILES |
CC(=O)NC(CSC1=CC(=CC(=C1)Cl)Cl)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


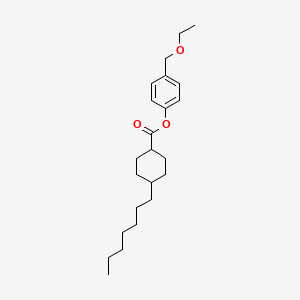
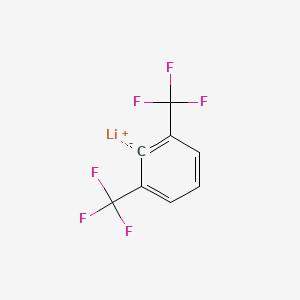
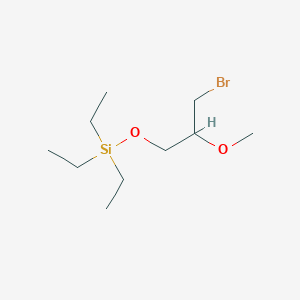
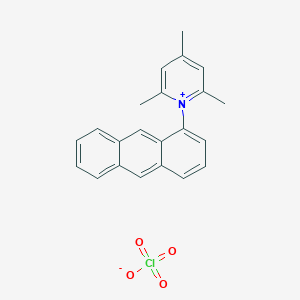
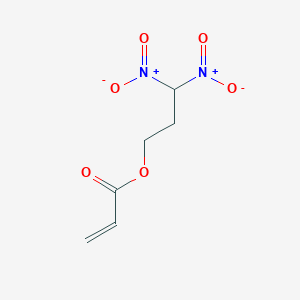
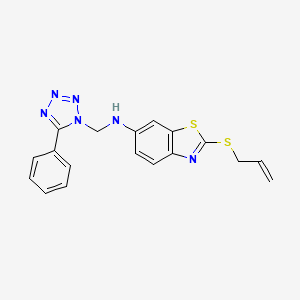
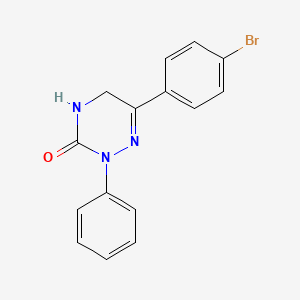
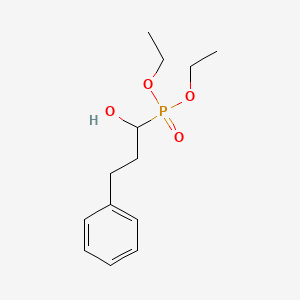
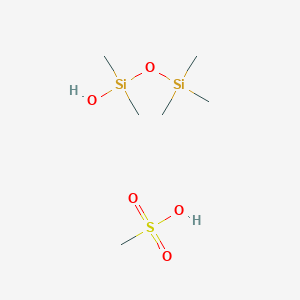
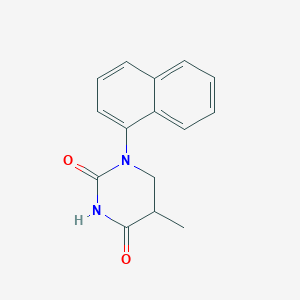
![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
